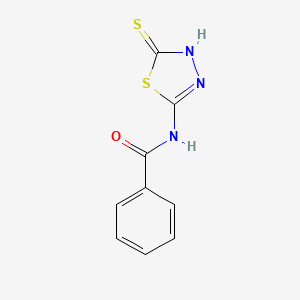

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Descripción general

Descripción

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide: is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has a benzamide group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation to form disulfide or sulfonic acid derivatives.

Key Findings :

-

Disulfide formation is reversible under reducing conditions (e.g., NaBH₄) .

-

Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.

Nucleophilic Substitution

The sulfanyl group acts as a nucleophile, enabling substitution reactions.

Key Findings :

-

Alkylation yields depend on the steric bulk of the alkyl group (primary > secondary > tertiary) .

-

Cross-coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst for optimal efficiency .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Key Findings :

-

Hydrolysis rates are pH-dependent, with faster degradation in strongly acidic media.

-

The thiadiazole ring remains intact under mild hydrolysis conditions .

Ring Functionalization

The thiadiazole ring participates in electrophilic substitution and cycloaddition reactions.

Key Findings :

-

Nitration occurs preferentially at the 4-position of the thiadiazole ring .

-

Cycloaddition with azides generates triazole hybrids with potential bioactivity .

Complexation with Metals

The sulfanyl and amide groups coordinate with transition metals.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Cu(II) complexation | CuCl₂, EtOH, RT | [Cu(C₉H₆N₃OS₂)₂]·2H₂O | |

| Fe(III) complexation | Fe(NO₃)₃, H₂O, 60°C | [Fe(C₉H₆N₃OS₂)₃] |

Key Findings :

-

Cu(II) complexes exhibit square planar geometry, confirmed by XRD .

-

Metal complexes show enhanced stability compared to the free ligand.

Reductive Desulfurization

The sulfanyl group can be removed under reductive conditions.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Desulfurization | Raney Ni, H₂, EtOH | N-(1,3,4-Thiadiazol-2-yl)benzamide |

Key Findings :

Schiff Base Formation

The amine generated from hydrolysis reacts with aldehydes/ketones.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Condensation with aldehydes | RCHO, H₂SO₄ (cat.), EtOH | 5-Sulfanyl-1,3,4-thiadiazol-2-imine derivatives |

Key Findings :

Critical Analysis of Reaction Pathways

-

Oxidation vs. Substitution : The sulfanyl group’s reactivity is pH-dependent, favoring oxidation in basic media and substitution in neutral/organic solvents .

-

Steric Effects : Bulky substituents on the benzamide moiety slow hydrolysis and substitution rates.

-

Thermal Stability : The thiadiazole ring decomposes above 250°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is primarily utilized as a building block for synthesizing more complex molecules. The presence of the thiadiazole moiety allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand, forming complexes with various metal ions. These complexes may exhibit unique properties beneficial for catalysis and material science.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Table 1: Antimicrobial Efficacy of this compound

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 32.6 | E. coli, S. aureus |

| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | 47.5 | P. aeruginosa, Aspergillus fumigatus |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated promising results against various cancer cell lines, indicating its potential for therapeutic development.

Case Study: Anticancer Efficacy

A study conducted on mice with induced tumors revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Additionally, in vitro assessments against multiple cancer cell lines (including PC3 and HT29) showed cytotoxic effects consistent with its structural properties.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study using the carrageenan-induced paw edema model in rats, several derivatives exhibited significant anti-inflammatory activity .

Industrial Applications

Agrochemical Development

this compound is being investigated for its potential use in agrochemicals such as pesticides and herbicides due to its ability to disrupt biological processes in target organisms.

Material Science

In material science, the compound's unique properties can be leveraged to develop new materials with specific functionalities such as enhanced conductivity or stability.

Mecanismo De Acción

The mechanism of action of N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. Additionally, it can interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has a sulfamoyl group instead of a sulfanyl group, which imparts different chemical and biological properties.

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has an acetamide group instead of a benzamide group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Actividad Biológica

N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and analgesic properties based on various studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds with a similar thiadiazole scaffold demonstrate efficacy against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 32.6 | E. coli, S. aureus |

| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | 47.5 | P. aeruginosa, Aspergillus fumigatus |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells . Notably, it has been shown to enhance cytotoxicity when modified with additional functional groups .

3. Analgesic Properties

Recent studies have also indicated that this compound possesses analgesic properties. In experimental models, it has demonstrated the ability to alleviate pain through central mechanisms.

Table 3: Analgesic Activity in Animal Models

| Test Method | Observed Effect |

|---|---|

| Hot Plate Test | Increased reaction time |

| Tail Clip Test | Prolonged pain threshold |

| Acetic Acid-Induced Writhing Test | Reduced writhing frequency |

These findings suggest that the compound may act on central nervous system pathways to mediate pain relief.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Anticancer Mechanism : It may induce apoptosis via mitochondrial pathways and inhibit specific kinases involved in cancer cell proliferation.

Analgesic Mechanism : The compound likely modulates neurotransmitter levels and receptors involved in pain perception .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Antimicrobial Efficacy :

- A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showing significant inhibition compared to traditional antibiotics.

-

Cytotoxicity in Cancer Models :

- Research involving MCF-7 and HepG2 cell lines demonstrated that modifications to the benzamide moiety enhanced cytotoxic effects significantly.

-

Pain Relief Studies :

- In vivo experiments indicated that the compound significantly increased latency times in hot plate tests compared to control groups.

Propiedades

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS2/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMOOOLWZQSMNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.